2-(4-methoxyphenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a combination of methoxyphenyl and oxadiazole groups
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with acetic anhydride to form an intermediate, which is then reacted with 4-(2-methylpropoxy)benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Scientific Research Applications
2-(4-methoxyphenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and changes in gene expression .
Comparison with Similar Compounds
Similar compounds include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-(4-methoxyphenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide lies in its combination of methoxyphenyl and oxadiazole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14(2)13-27-18-10-6-16(7-11-18)20-21(24-28-23-20)22-19(25)12-15-4-8-17(26-3)9-5-15/h4-11,14H,12-13H2,1-3H3,(H,22,24,25) |
InChI Key |
MUFPVKAVCWXVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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